molecular formula C20H24N2O2 B368105 (1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol CAS No. 853752-70-2

(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol

Cat. No.: B368105
CAS No.: 853752-70-2
M. Wt: 324.4g/mol
InChI Key: CZWWSVQTABPLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol is a complex organic compound that features a benzimidazole core linked to a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and reagents such as sodium carbonate and potassium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for various diseases .

Medicine

Medicinal chemistry explores the use of this compound in drug development. Its benzimidazole core is known for its pharmacological activities, including antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility .

Mechanism of Action

The mechanism of action of (1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-15(2)16-8-10-17(11-9-16)24-13-12-22-19-7-5-4-6-18(19)21-20(22)14-23/h4-11,15,23H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWSVQTABPLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.